molecular formula C10H12F3NO B13590023 2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine

2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B13590023
M. Wt: 219.20 g/mol
InChI Key: SZLGUFFPYGMAFW-UHFFFAOYSA-N
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Description

2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.21 g/mol It is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with methoxyamine hydrochloride in the presence of a base, followed by reduction with a suitable reducing agent . The reaction conditions typically include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

    Base: Sodium hydroxide or potassium carbonate

    Reducing Agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methoxy-2-[4-(trifluoromethyl)phenyl]ethanone, while reduction can produce 2-methoxy-2-[4-(trifluoromethyl)phenyl]ethanol.

Scientific Research Applications

2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2-methoxy-2-[4-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H12F3NO/c1-15-9(6-14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,6,14H2,1H3

InChI Key

SZLGUFFPYGMAFW-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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